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Compound of Interest

Compound Name: Amino-PEG16-acid

Cat. No.: B1192203

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amino-PEG16-acid, a heterobifunctional
polyethylene glycol (PEG) linker crucial for advancements in bioconjugation, drug delivery, and

proteomics. This document details its chemical properties, a representative synthesis protocol,

and key characterization data.

Core Compound Specifications

Amino-PEG16-acid is a monodisperse PEG derivative featuring a terminal primary amine
group and a terminal carboxylic acid group, separated by a 16-unit ethylene glycol chain. This
structure provides a hydrophilic and flexible spacer, enabling the conjugation of diverse
molecules.
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Property Value Source(s)
Chemical Formula C35H71NO18 [1112]
Molecular Weight Approximately 793.93 g/mol [2]

White to off-white solid or wax-
Appearance ] ] [3]

like material
Purity Typically 295% [1]

Soluble in water, DMF, DMSO,

Solubilit
Y and chlorinated solvents

Synthesis of Amino-PEG16-acid: A Representative
Protocol

The synthesis of Amino-PEG16-acid involves a multi-step process that ensures the selective
functionalization of each terminus of the PEG chain. A common strategy employs protective
groups to control the reactivity of the terminal functional groups. The following protocol is a
representative example based on established methods for synthesizing heterobifunctional PEG
linkers.

Experimental Protocol

Step 1: Monoprotection of PEG16-diol

» Materials: a,w-Dihydroxy-poly(ethylene glycol) (PEG16-diol), tert-Butyldimethylsilyl chloride
(TBDMSCI), Imidazole, Dry Dichloromethane (DCM).

e Procedure:

o

Dissolve PEG16-diol (1 equivalent) in dry DCM.

[¢]

Add imidazole (1.2 equivalents) and stir until dissolved.

[¢]

Slowly add TBDMSCI (1.1 equivalents) dropwise at 0 °C.

o

Allow the reaction to warm to room temperature and stir for 12-16 hours.
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[e]

Monitor the reaction by Thin Layer Chromatography (TLC).

o

Upon completion, wash the reaction mixture with saturated aqueous NaHCOS3 and brine.

[¢]

Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure.

[¢]

Purify the resulting mono-TBDMS-protected PEG16-OH by column chromatography.
Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid

e Materials: Mono-TBDMS-protected PEG16-OH, Succinic anhydride, Triethylamine (TEA), 4-
Dimethylaminopyridine (DMAP), Dry DCM.

e Procedure:
o Dissolve the mono-TBDMS-protected PEG16-OH (1 equivalent) in dry DCM.
o Add TEA (1.5 equivalents) and a catalytic amount of DMAP.

o Add succinic anhydride (1.2 equivalents) and stir the mixture at room temperature for 24
hours.

o Monitor the reaction by TLC.

o After completion, wash the reaction mixture with 0.1 M HCI and then with brine.

o Dry the organic layer over anhydrous Na2S04, filter, and concentrate to obtain TBDMS-O-
PEG16-COOH.

Step 3: Deprotection of the TBDMS Group

o Materials: TBDMS-O-PEG16-COOH, Tetrabutylammonium fluoride (TBAF) in
Tetrahydrofuran (THF).

e Procedure:

o Dissolve TBDMS-O-PEG16-COOH (1 equivalent) in THF.
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o Add a 1M solution of TBAF in THF (1.2 equivalents) and stir at room temperature for 2
hours.

o Monitor the deprotection by TLC.

o Concentrate the reaction mixture and purify the resulting HO-PEG16-COOH by column
chromatography.

Step 4: Conversion of the Hydroxyl Group to an Amine Group

o Materials: HO-PEG16-COOH, Methanesulfonyl chloride (MsCI) or p-Toluenesulfonyl chloride
(TsCl), TEA, Dry DCM, Sodium azide (NaN3), Dimethylformamide (DMF),
Triphenylphosphine (PPh3), Water.

e Procedure (via Azide Intermediate):

o Mesylation/Tosylation: Dissolve HO-PEG16-COOH (1 equivalent) and TEA (1.5
equivalents) in dry DCM. Cool to 0 °C and add MsCI or TsClI (1.2 equivalents) dropwise.
Stir for 4-6 hours.

o Azidation: After completion of the mesylation/tosylation, remove the solvent. Dissolve the
crude product in DMF and add NaN3 (3 equivalents). Heat the reaction to 80-90 °C and
stir for 12 hours.

o Reduction (Staudinger Reaction): Cool the reaction mixture and add PPh3 (1.5
equivalents). Stir for 2 hours, then add water and continue stirring for another 8-12 hours
to hydrolyze the aza-ylide intermediate.

o Purification: Concentrate the reaction mixture and purify the final product, Amino-PEG16-
acid, by reverse-phase HPLC or ion-exchange chromatography.

Characterization

The final product should be characterized to confirm its identity and purity.
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Analysis Technique Expected Results

o (ppm): ~3.64 (s, broad, -O-CH2-CH2-O-

backbone), ~2.85 (t, -CH2-NHz), ~2.62 (t, -CH2-
1H NMR (CDCls, 400 MHz) COOH). The integration of the backbone

protons relative to the terminal group protons

confirms the PEG length.

8 (ppm): ~70.5 (-O-CH2-CH2-0-), ~41.7 (-CH2-

13C NMR (CDCls, 100 MHz
( ) NHz), ~34.0 (-CH2-COOH), ~174.0 (-COOH).

The observed molecular weight should
Mass Spectrometry (ESI-MS or MALDI-TOF) correspond to the calculated molecular weight of
C35H71NO18 (approx. 793.93 Da).

Purity (HPLC) >95%

Logical Workflow of Synthesis

The following diagram illustrates the key steps and transformations in the synthesis of Amino-
PEG16-acid.

1. MsCI/TsCl
2. NaN3

Mono-TBDMS-protected PEG16-OH [—>uccinic Anhydride, TEA, |TBDMS-O-PEG16»COOH TBAF |HO-PEGlG-COOH 3. PPh3, H20 | ) mino-PEG16-acid

-PEGIG-diol TBDMSCI, Imidazole

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Amino-PEG16-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable
Functionality for Subsequent Pegylation [mdpi.com]

o 2. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable
Functionality for Subsequent Pegylation [infoscience.epfl.ch]

o 3. Afacile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives -
Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

« To cite this document: BenchChem. [A Technical Guide to Amino-PEG16-acid: Synthesis and
Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192203#synthesis-and-chemical-formula-of-amino-
pegl6-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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